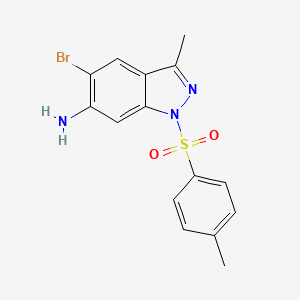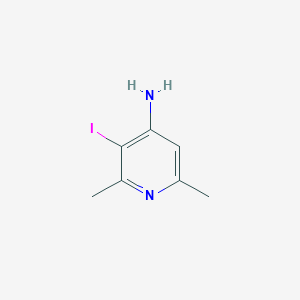
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid is a boronic acid derivative featuring a thiophene ring substituted with a cyclopropylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a suitable leaving group on the thiophene ring with cyclopropylmethylamine under appropriate conditions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Wissenschaftliche Forschungsanwendungen
(5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(((Cyclopropylmethyl)amino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the thiophene ring.
Thiophene-2-boronic Acid: Similar structure but without the cyclopropylmethylamino group.
Cyclopropylboronic Acid: Contains the cyclopropyl group but lacks the thiophene ring.
Eigenschaften
Molekularformel |
C9H14BNO2S |
|---|---|
Molekulargewicht |
211.09 g/mol |
IUPAC-Name |
[5-[(cyclopropylmethylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO2S/c12-10(13)9-4-3-8(14-9)6-11-5-7-1-2-7/h3-4,7,11-13H,1-2,5-6H2 |
InChI-Schlüssel |
PEBBNLSSLMXAII-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)CNCC2CC2)(O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)








![2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)




